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Compound of Interest

Compound Name: (Dimethylamino)acetone

Cat. No.: B100619

For researchers, scientists, and professionals in drug development, a detailed understanding of
the spectroscopic properties of key chemical entities is paramount. This guide provides an
objective comparison of (Dimethylamino)acetone and its derivatives, supported by
experimental data, to aid in their identification, characterization, and application.

This comparative analysis delves into the spectroscopic signatures of
(Dimethylamino)acetone and a selection of its derivatives, offering a clear, data-driven
overview. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, we can elucidate the structural nuances that define their chemical
behavior.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for (Dimethylamino)acetone and
its selected derivatives, providing a quantitative basis for comparison.
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Key IR Mass
'H NMR (6 3C NMR (0 )
Compound Absorptions Spectrum
ppm) ppm) -
(cm™?) (m/z)
30.5 (CHs), 45.5
_ _ 2.1 (s,3H),2.2 2970-2820 (C-
(Dimethylamino) (N(CHs)z2), 68.0
(s, 6H), 3.0 (s, H), 1715 (C=0), 101 (M*), 58, 42
acetone (CHz), 208.0
2H) 1265 (C-N)
(C=0)
29.8 (CHs), 45.3
4- 2.1 (s, 3H), 2.2 (N(CHs)2), 43.1 2950-2810 (C-
(Dimethylamino) (s, 6H), 2.4 (t, (CH2), 56.5 H), 1710 (C=0), 115 (M+), 58, 43
butan-2-one 2H), 2.7 (t, 2H) (CH-2), 208.5 1260 (C-N)
(C=0)
1.0 (d, 3H), 2.2
3400 (O-H),
1- (s, 6H), 2.3-2.5 20.5 (CHs), 45.8
_ _ 2960-2820 (C-
(Dimethylamino) (m, 2H), 3.8 (m, (N(CHs)z2), 65.2 103 (M+), 58, 45
H), 1270 (C-N),
propan-2-ol 1H), 4.0 (br s, (CHz), 67.8 (CH)
1120 (C-O)
1H)
13.1 (CHs), 14.2
(CHs), 30.5
(CHs),41.2 2975-2870 (C-
_ 1.1 (t, 6H), 2.2 (CHz), 425 H), 1715 (C=0,
N,N-Diethyl-3- 157 (M+), 114,
] (s, 3H), 3.3 (q, (CH2), 50.8 ketone), 1645
oxobutanamide _ 86, 72, 44
4H), 3.4 (s, 2H) (CHz), 168.0 (C=0, amide),
(C=0, amide), 1270 (C-N)
205.0 (C=0,
ketone)

Experimental Protocols: A Guide to Spectroscopic
Analysis

The data presented in this guide were obtained using standard spectroscopic techniques.
Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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High-resolution *H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million
(ppm) relative to TMS (4 0.00).

13C NMR Acquisition: Carbon spectra were recorded using a proton-decoupled pulse
sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and accumulating
1024 scans. Chemical shifts are reported in ppm relative to the CDCIs solvent signal (&
77.16).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of the neat liquid sample was placed directly onto the
diamond crystal of the ATR accessory.

Data Acquisition: The spectrum was collected over the range of 4000-400 cm~1! by co-adding
32 scans with a resolution of 4 cm~*. A background spectrum of the clean, empty ATR crystal
was recorded prior to each sample measurement and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an Electrospray lonization (ESI) source coupled to a time-of-
flight (TOF) mass analyzer.

o Sample Preparation: The sample was diluted to a concentration of approximately 10 ug/mL
in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

o Data Acquisition: The sample solution was introduced into the ESI source via direct infusion
at a flow rate of 5 uL/min. The mass spectrometer was operated in positive ion mode, and
data was collected over a mass-to-charge (m/z) range of 50-500.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Visualizing the Chemistry: The Mannich Reaction

(Dimethylamino)acetone and its derivatives are commonly synthesized via the Mannich
reaction. This fundamental organic reaction involves the aminoalkylation of an acidic proton
located alpha to a carbonyl group. The diagram below illustrates the logical workflow of this
important transformation.

Mannich Reaction Workflow

Reactants
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Click to download full resolution via product page

Caption: Logical workflow of the Mannich reaction for the synthesis of
(Dimethylamino)acetone.

This guide provides a foundational spectroscopic comparison of (Dimethylamino)acetone and
its derivatives. The presented data and protocols are intended to serve as a valuable resource
for researchers in their efforts to identify, characterize, and utilize these versatile chemical
compounds.

 To cite this document: BenchChem. [A Spectroscopic Showdown: (Dimethylamino)acetone
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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